molecular formula C₇H₉D₅O₂ B1157203 2-Ethylpentanoic Acid-d5

2-Ethylpentanoic Acid-d5

Katalognummer: B1157203
Molekulargewicht: 135.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylpentanoic Acid-d5 is a deuterated analog of 2-ethylpentanoic acid, a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂. The deuterated form replaces five hydrogen atoms with deuterium, typically at positions critical for metabolic stability or spectroscopic studies. This compound is utilized in synthetic organic chemistry as a building block for esters, amides, and other intermediates, where isotopic labeling aids in tracking reaction pathways or studying pharmacokinetics . Its non-deuterated counterpart, 2-ethylpentanoic acid, has been synthesized enantioselectively via chiral auxiliaries, achieving enantiomeric excess (ee) values of 90–98% .

Key applications include:

  • Synthetic Chemistry: Preparation of sterically hindered intermediates for asymmetric alkylation .
  • Materials Science: Development of polymers with novel properties influenced by alkyl branching .
  • Biological Studies: Zebrafish embryo models discriminate its hepatotoxic potency from structurally similar compounds .

Eigenschaften

Molekularformel

C₇H₉D₅O₂

Molekulargewicht

135.22

Synonyme

2-Ethylpentanoic Acid-d5;  2-Ethylvaleric Acid-d5;  3-Hexanecarboxylic Acid-d5;  α-Ethylvaleric Acid-d5; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

Table 1: Physical and Structural Properties
Compound CAS No. Molecular Formula Molecular Weight Key Structural Features
2-Ethylpentanoic Acid 20225-24-5 C₇H₁₄O₂ 130.18 Ethyl group at C2; pentanoic acid backbone
3-Ethylpentanoic Acid 58888-87-2 C₇H₁₄O₂ 130.19 Ethyl group at C3; positional isomer
2-Ethylbutanoic Acid 88-09-5 C₆H₁₂O₂ 116.16 Ethyl group at C2; shorter chain (C4)
2-Ethyl-4-methylpentanoic Acid N/A C₈H₁₆O₂ 144.21 Ethyl at C2, methyl at C4; increased branching

Key Differences :

  • Branching and Chain Length: 2-Ethylbutanoic acid (C4 backbone) exhibits lower boiling point and higher acidity compared to pentanoic acid derivatives due to reduced van der Waals interactions .
  • Positional Isomerism: 3-Ethylpentanoic acid shows distinct NMR shifts (e.g., δ2.34 ppm for C2 proton in 2-ethylpentanoic acid vs. δ2.20 ppm for C3 proton in its isomer) .

Enantiomeric Forms

Q & A

Basic Question: What are the established synthetic routes for 2-Ethylpentanoic Acid-d5, and how are isotopic purity and enantiomeric excess validated?

Answer:
Synthesis typically involves deuteration of 2-ethylpentanoic acid precursors using deuterated reagents (e.g., D₂O or deuterated ethyl groups). A validated method includes:

  • Chiral resolution : Use of high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify enantiomeric excess .
  • Isotopic validation : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>98% isotopic purity). For example, 2H^2H-NMR can distinguish deuterated ethyl groups from non-deuterated analogs .

Basic Question: Which analytical techniques are most effective for quantifying 2-Ethylpentanoic Acid-d5 in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity:

  • Sample preparation : Solid-phase extraction (SPE) or derivatization (e.g., with N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to enhance ionization .
  • Internal standards : Co-elution with deuterated analogs (e.g., decanoic acid-d5) to correct for matrix effects and instrument variability .
  • Validation : Calibration curves with R² > 0.99 and limits of detection (LOD) below 1 ng/mL ensure reproducibility .

Basic Question: How does the isotopic labeling of 2-Ethylpentanoic Acid-d5 influence its physicochemical properties compared to the non-deuterated form?

Answer:
Deuteration minimally alters boiling/melting points but affects kinetic isotope effects (KIE) in reactions:

  • Thermodynamic stability : Slight increases in bond strength (C-D vs. C-H) may reduce metabolic degradation rates in tracer studies .
  • Chromatographic behavior : Deuterated compounds elute slightly earlier in reverse-phase HPLC due to reduced hydrophobicity .
  • Validation : Comparative studies using both forms under identical LC-MS conditions are critical to confirm separation efficiency .

Advanced Question: How can researchers optimize enantioselective synthesis of (R)- and (S)-2-Ethylpentanoic Acid-d5 for metabolic tracer studies?

Answer:
Key strategies include:

  • Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., BINAP-ruthenium complexes) to achieve high enantiomeric excess (>90%) .
  • Dynamic kinetic resolution : Combining enzymatic catalysis (e.g., lipases) with deuterium exchange to simultaneously control chirality and isotopic labeling .
  • Quality control : Regular NMR and circular dichroism (CD) spectroscopy to monitor enantiopurity and isotopic integrity .

Advanced Question: What experimental design considerations are critical when using 2-Ethylpentanoic Acid-d5 in untargeted metabolomics?

Answer:

  • Isotopic interference : Avoid co-elution with endogenous metabolites by optimizing chromatographic gradients (e.g., using C18 columns with 1.7 µm particle size) .
  • Data normalization : Use surrogate standards (e.g., hippuric acid-d5) to correct batch effects and instrument drift .
  • Statistical thresholds : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize false positives in pathway analysis .

Advanced Question: How should researchers address discrepancies in quantifying 2-Ethylpentanoic Acid-d5 across different LC-MS platforms?

Answer:

  • Standardization : Cross-validate methods using shared reference materials and harmonized protocols (e.g., ISO 17025 guidelines) .
  • Ion suppression testing : Compare matrix effects in serum vs. urine using post-column infusion of deuterated analogs .
  • Inter-laboratory studies : Participate in proficiency testing programs to identify platform-specific biases (e.g., differences in ion source cleanliness) .

Advanced Question: What are the implications of using 2-Ethylpentanoic Acid-d5 versus its non-deuterated form in lipid metabolism studies?

Answer:

  • Tracer kinetics : Deuteration slows β-oxidation rates, altering time-resolved metabolic flux data. Correct for KIE using computational models (e.g., kinetic Monte Carlo simulations) .
  • Biological half-life : Deuterated forms may exhibit prolonged circulation times, requiring adjusted sampling intervals in pharmacokinetic studies .
  • Validation : Parallel experiments with both forms are essential to isolate isotope effects from biological variability .

Advanced Question: How can researchers integrate 2-Ethylpentanoic Acid-d5 data into existing lipidomics databases with inconsistent nomenclature?

Answer:

  • Metadata standardization : Use InChI keys or PubChem CIDs to ensure unambiguous identification across platforms .
  • Cross-referencing : Map data to multiple databases (e.g., LIPID MAPS, HMDB) using batch query tools (e.g., MetaboAnalyst) .
  • Community engagement : Contribute to open-access repositories (e.g., Metabolights) with detailed experimental metadata .

Advanced Question: What statistical methods are recommended for resolving contradictory findings in studies using 2-Ethylpentanoic Acid-d5?

Answer:

  • Meta-analysis : Aggregate data across studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for confounding variables (e.g., age, BMI) .
  • Bayesian frameworks : Apply Bayesian hierarchical models to quantify uncertainty in deuterated tracer kinetics .

Advanced Question: How should researchers validate novel biological roles of 2-Ethylpentanoic Acid-d5 identified via omics approaches?

Answer:

  • Orthogonal validation : Confirm findings with targeted assays (e.g., siRNA knockdown or CRISPR-Cas9 editing of associated enzymes) .
  • Isotope tracing : Use 13C^{13}C-labeled glucose or fatty acids to track incorporation into downstream metabolites .
  • Pathway enrichment : Apply over-representation analysis (ORA) tools (e.g., MetaboAnalyst) to contextualize results within known lipid pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.